molecular formula C15H15N5O2S B2603442 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034448-98-9

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2603442
CAS No.: 2034448-98-9
M. Wt: 329.38
InChI Key: LKKAZSOIDQUULP-UHFFFAOYSA-N
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Description

Imidazopyridines are a class of drugs that have a wide range of pharmacological activities, such as antifungal, antibacterial, antitumor, antipyretic, analgesic, antiulcer, anxiolytic, antineoplastic, cardiac stimulant and anti-osteoporotic activities . Sulfonamides are a group of compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are well known for their antimicrobial activity.


Synthesis Analysis

The synthesis of imidazopyridines often involves the reaction of 2-aminopyridines with various reagents . For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .


Chemical Reactions Analysis

The chemical reactions involving imidazopyridines are diverse and depend on the specific substituents present on the molecule . For example, imidazopyridines can undergo various oxidation reactions, C-N bond-forming reactions, and coupling reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many imidazopyridines act by interacting with GABA receptors in the nervous system . Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, thereby interfering with folate synthesis in bacteria.

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-23(22,13-4-3-6-16-12-13)19-9-11-20-10-8-18-15(20)14-5-1-2-7-17-14/h1-8,10,12,19H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKAZSOIDQUULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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